molecular formula C12H15NO2 B1353145 Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate CAS No. 24562-76-3

Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate

Cat. No.: B1353145
CAS No.: 24562-76-3
M. Wt: 205.25 g/mol
InChI Key: KAPGAOSLPHJFCS-UHFFFAOYSA-N
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Description

Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is an organic compound with the molecular formula C12H15NO2. It is a derivative of tetrahydroquinoline, a bicyclic structure that includes a benzene ring fused to a piperidine ring.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the synthesis of tetrahydroquinoline derivatives. These enzymes facilitate the formation of the compound through a series of biochemical reactions, including condensation and cyclization processes. The nature of these interactions is primarily catalytic, where the enzymes act as catalysts to accelerate the reaction rates without being consumed in the process .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in cell proliferation and apoptosis. Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound binds to specific biomolecules, including enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound may inhibit the activity of enzymes involved in the breakdown of tetrahydroquinoline derivatives, thereby increasing their intracellular levels. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as promoting cell proliferation and enhancing metabolic activity. At high doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These metabolic pathways include oxidation, reduction, and conjugation reactions, which modify the compound’s structure and influence its biological activity. The compound’s involvement in these pathways can affect metabolic flux and the levels of various metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its biological activity, as its accumulation in specific tissues or organelles may enhance or inhibit its effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of the compound is crucial for understanding its precise mechanisms of action and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives.

    Reduction: The compound can be reduced to form various tetrahydroquinoline derivatives.

    Substitution: It can participate in substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Various tetrahydroquinoline derivatives.

    Substitution: Substituted tetrahydroquinoline derivatives.

Comparison with Similar Compounds

Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of an ester functional group, which can be further modified to enhance its biological activity or chemical reactivity.

Properties

IUPAC Name

ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-6,10,13H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPGAOSLPHJFCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497242
Record name Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24562-76-3
Record name Ethyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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